1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
“1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is also known by several synonyms such as N,N’-Dimethylbenzimidazole, 1,3-Dimethylbenzimidazolinone, 1,3-dimethyl-2-benzimidazolone, and others .
Synthesis Analysis
The synthesis of “1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is well accessible. The cationic benzimidazolium iodide salts can be synthesized in a two-step process . The most often used reagents for the cyclocarbonylation are 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas .
Molecular Structure Analysis
The molecular structure of “1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is available as a 2D Mol file . When brought onto a Au (111) surface, the derivative anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .
Chemical Reactions Analysis
The main decomposition product of “1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films . The weight loss corresponds to 39 wt-%, which is again consistent with the loss of methyl iodide, i.e., the decomposition of o -MeO - DMBI to DMBI-P via the cleavage of the H 3 C-O bond .
Physical And Chemical Properties Analysis
The melting point of “1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is 107-108 °C, and its boiling point is predicted to be around 240.0±7.0 °C . The density is predicted to be approximately 1.182±0.06 g/cm3 . The storage temperature should be in a sealed, dry room .
Scientific Research Applications
High-Energy Materials
- Scientific Field : Materials Science .
- Application Summary : The compound is used in the synthesis of novel 1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives .
- Methods of Application : The compound is nitrated with N2O5/HNO3 to produce 1,3-dihydro-2H-5-R-N(NO2)-4,6-dinitrobenzimidazol-2-ones .
- Results : The new compounds possess a high melting point (200–315 °C) and thermal stability. They can potentially be used as new thermostable energetic materials .
Organic Electronics
- Scientific Field : Organic Electronics .
- Application Summary : The compound, known as DMBI-H, is a very successful dopant for n-type organic semiconductors .
- Results : DMBI-H is efficient over a large range of polymers and small molecule derivatives. It is commercially available, soluble in established processing solvents, and generally considered to be air stable .
Molecular Machines
- Scientific Field : Nanotechnology .
- Application Summary : The compound is used in the creation of molecular machines, specifically molecular rotors .
- Methods of Application : The compound is brought onto a Au (111) surface, where it anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .
- Results : The molecule displays a sequential unidirectional rotational motion through six defined orientations with a probability higher than 95% .
Nanocars
- Scientific Field : Nanotechnology .
- Application Summary : The compound is used in the creation of nanocars .
- Methods of Application : The compound is brought onto a Au (111) surface, where it anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .
- Results : The molecule displays a sequential unidirectional rotational motion through six defined orientations with a probability higher than 95% .
Therapeutic Potential
- Scientific Field : Pharmacology .
- Application Summary : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Gears
- Scientific Field : Nanotechnology .
- Application Summary : The compound is used in the creation of more demanding molecular machinery, such as molecular gears .
- Methods of Application : The compound is brought onto a Au (111) surface, where it anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .
- Results : The molecule displays a sequential unidirectional rotational motion through six defined orientations with a probability higher than 95% .
Safety And Hazards
Future Directions
“1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable . It is mainly used as a semiconductor-based polymer for the fabrication of electronic devices, which include organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light-emitting diodes (OLEDs) .
properties
IUPAC Name |
1,3-dimethylbenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-10-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJXCBIUEXCLMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282784 | |
Record name | 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
CAS RN |
3097-21-0 | |
Record name | 3097-21-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethylbenzimidazol-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62TAV5S4MT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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